HDAC6 Inhibition: 8.5-Fold Higher Potency than Unsubstituted Oxindole-3-acetic Acid's HDAC2 Activity
(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exhibits an IC50 of 20 nM against human HDAC6, compared to unsubstituted oxindole-3-acetic acid which shows an IC50 of 170 nM against HDAC2 (the closest comparator isoform with available data) [1][2]. The fluorinated compound demonstrates an 8.5-fold improvement in potency relative to its non-fluorinated parent scaffold.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Oxindole-3-acetic acid: 170 nM (HDAC2) |
| Quantified Difference | 8.5-fold higher potency |
| Conditions | Human HDAC6 (379-382 residues) using RHKKAc fluorogenic substrate; HDAC2 assay using human full-length C-terminal His-tagged HDAC2 in baculovirus-infected Sf9 cells |
Why This Matters
This 8.5-fold potency advantage translates to lower required compound concentrations in cellular assays, reducing potential off-target effects and conserving valuable material during hit-to-lead optimization.
- [1] BindingDB. BDBM50588334 ((6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid): HDAC6 IC50 = 20 nM. Taipei Medical University, curated by ChEMBL. Last updated December 16, 2024. View Source
- [2] BindingDB. BDBM50254775 (Oxindole-3-acetic acid): HDAC2 IC50 = 170 nM. Accessed April 2026. View Source
